6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine
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Overview
Description
6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a piperidine ring and a phenyl group connected through a propoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine typically involves multiple steps, starting with the preparation of the indolizine core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the piperidine ring.
Scientific Research Applications
6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyridazine: Similar structure but with a pyridazine core.
6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinoline: Similar structure but with a quinoline core.
Uniqueness
6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine is unique due to its indolizine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
592466-60-9 |
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Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
6-methyl-2-[4-(3-piperidin-1-ylpropoxy)phenyl]indolizine |
InChI |
InChI=1S/C23H28N2O/c1-19-6-9-22-16-21(18-25(22)17-19)20-7-10-23(11-8-20)26-15-5-14-24-12-3-2-4-13-24/h6-11,16-18H,2-5,12-15H2,1H3 |
InChI Key |
ORKWRIXRVQNWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C2C=C1)C3=CC=C(C=C3)OCCCN4CCCCC4 |
Origin of Product |
United States |
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